molecular formula C9H10O4 B3111566 Methyl 2-hydroxy-5-(hydroxymethyl)benzoate CAS No. 183430-63-9

Methyl 2-hydroxy-5-(hydroxymethyl)benzoate

Cat. No. B3111566
CAS RN: 183430-63-9
M. Wt: 182.17 g/mol
InChI Key: OQSQENCUBOZXBR-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-5-(hydroxymethyl)benzoate” is a chemical compound with the CAS Number: 183430-63-9 . It has a molecular weight of 182.18 and its IUPAC name is methyl 2-hydroxy-5-(hydroxymethyl)benzoate .


Molecular Structure Analysis

The InChI code for “Methyl 2-hydroxy-5-(hydroxymethyl)benzoate” is 1S/C9H10O4/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4,10-11H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-5-(hydroxymethyl)benzoate” is a solid at room temperature . It has a molecular weight of 182.18 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .

Scientific Research Applications

Selective Benzoylation in Ribonucleosides Synthesis

The compound plays a role in the selective benzoylation at the cis 2',3'-diols of protected ribonucleosides, facilitating the synthesis of RNA and DNA-RNA mixtures. This method simplifies the preparation and isolation of nucleic acid sequences, contributing to advancements in genetic engineering and molecular biology (Kempe et al., 1982).

Photophysical Properties for Luminescence Studies

Investigations into the photophysical properties of derivatives of methyl 2-hydroxy-5-(hydroxymethyl)benzoate reveal its potential in enhancing the quantum yield of deep blue luminescence. Such characteristics are valuable in the development of new luminescent materials for applications in optical devices and sensors (Kim et al., 2021).

Corrosion Inhibition

Theoretical and experimental studies have demonstrated the efficacy of methyl 2-hydroxy-5-(hydroxymethyl)benzoate derivatives in inhibiting the corrosion of mild steel in acidic environments. This application is significant in the field of materials science, particularly for protecting infrastructure and machinery in industrial settings (Arrousse et al., 2021).

High-Performance Polymer Synthesis

The compound has been utilized in the synthesis of novel high-performance polymers, specifically in the preparation of AB-type monomers modified by orderly hydroxy groups. This research contributes to the development of advanced materials with potential applications in aerospace, automotive, and electronic industries (Qinglon, 2014).

Mushroom Tyrosinase Inhibitors

Methyl 2-hydroxy-5-(hydroxymethyl)benzoate derivatives have been synthesized and evaluated for their inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin synthesis. This research has implications for the development of treatments for hyperpigmentation disorders and the cosmetic industry (Wang et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements H302, H315, H319, and H335 suggest that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin, eyes, or clothing .

properties

IUPAC Name

methyl 2-hydroxy-5-(hydroxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4,10-11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSQENCUBOZXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-5-(hydroxymethyl)benzoate

Synthesis routes and methods

Procedure details

To a solution of methyl-5-formylsalicylate (Kadaba, J. Pharm. Sci. 1974, 63, 1333-1335) (1.80 g, 0.01 mol) in methanol (20 mi) at 0° C. was added sodium borohydride (0.38 g, 0.01 mol) in 4 portions during 0.5 h. The solution was further stirred at 0° C. for 2 h and then at room temperature for 0.3 h. It was neutralized with hydrochloric acid and concentrated under vacuum. The residue was passed through a column of silica gel using 1:1 ethyl acetate:hexane as the eluent to give 1.0 g (55%) of methyl-2-hydroxy-5-hydroxymethylbenzoate as a pale yellow powder, mp 66°-67° C.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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